Eslicarbazepine
Overview
Description
Eslicarbazepine is an anticonvulsant medication primarily used to treat partial-onset seizures in patients with epilepsy. It is a prodrug that is rapidly converted to its active metabolite, this compound, in the body. This compound works by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing repetitive neuronal firing .
Mechanism of Action
Target of Action
Eslicarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
This compound exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .
Biochemical Pathways
This compound affects the biochemical pathway involving the voltage-gated sodium channels. By inhibiting these channels, this compound prevents the rapid, repetitive firing of neurons, thus reducing the overactivity in the brain that leads to seizures .
Pharmacokinetics
This compound acetate, the prodrug of this compound, is rapidly and extensively metabolized to its major active metabolite, this compound . This metabolite corresponds to about 92% of systemic exposure . This compound is subsequently metabolized by conjugation with glucuronic acid . The plasma elimination half-life of this compound acetate is less than 2 hours, and it is rapidly converted to its this compound metabolite . In the absence of enzyme-inducing antiepileptic drugs, half-life values for this compound are 10–20 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in seizure frequency and an increase in responder rate compared with placebo . It provides effective seizure control as adjunctive therapy in adult and pediatric patients and as monotherapy in adult patients .
Action Environment
It is known that the drug’s efficacy can be influenced by the presence of other medications, particularly other antiepileptic drugs . For instance, carbamazepine reduces blood plasma concentrations of this compound, probably because it induces glucuronidation .
Biochemical Analysis
Biochemical Properties
Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .
Cellular Effects
This compound can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This action reduces the activity of rapidly firing neurons .
Temporal Effects in Laboratory Settings
The antiepileptic efficacy of this compound as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .
Dosage Effects in Animal Models
In animal models, this compound is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, this compound was equipotential to carbamazepine and more potent than oxcarbazepine .
Metabolic Pathways
This compound acetate is rapidly and extensively metabolized to its major active metabolite, this compound, via hydrolytic first-pass metabolism . This compound corresponds to about 92% of systemic exposure .
Transport and Distribution
This compound acetate is a prodrug that is rapidly converted to this compound, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with voltage-gated sodium channels, which are typically located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine acetate involves the acetylation of this compound. The process typically includes the following steps:
Crushing Active Ingredients: The active ingredient, this compound acetate, is crushed to a fine powder.
Mixing Granulating Materials: The crushed this compound acetate is mixed with granulating materials such as croscarmellose sodium and povidone.
Granulating: The mixture is granulated to form uniform granules.
Drying: The granules are dried to remove any moisture.
Adding Auxiliary Materials: Additional auxiliary materials like magnesium stearate are added to the dried granules.
Tabletting: The final mixture is compressed into tablets.
Industrial Production Methods: In industrial settings, the production of this compound acetate tablets involves similar steps but on a larger scale. The process includes the use of high-capacity mixers, granulators, and tablet presses to ensure uniformity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Eslicarbazepine undergoes several types of chemical reactions, including:
Hydrolysis: this compound acetate is rapidly hydrolyzed to this compound in the liver.
Conjugation: this compound is further metabolized by conjugation with glucuronic acid.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of esterases in the liver.
Conjugation: This reaction involves the enzyme UDP-glucuronosyltransferase.
Major Products:
- The primary product of hydrolysis is this compound.
- The major product of conjugation is this compound glucuronide .
Scientific Research Applications
Eslicarbazepine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism of anticonvulsant drugs.
Biology: Research on this compound helps in understanding the mechanisms of neuronal excitability and inhibition.
Medicine: this compound is extensively studied for its efficacy and safety in treating epilepsy and other seizure disorders.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant medications .
Comparison with Similar Compounds
- Carbamazepine
- Oxcarbazepine
- Levetiracetam
Comparison:
- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. this compound has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .
- Oxcarbazepine: this compound is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but this compound is thought to be more effective and less toxic .
- Levetiracetam: Unlike this compound, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .
This compound stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .
Properties
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104746-04-5 | |
Record name | Eslicarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eslicarbazepine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESLICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?
A1: this compound acetate (ESL) is a prodrug rapidly hydrolyzed to this compound, its major active form. Both ESL and this compound exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]
Q2: Does this compound affect other ion channels besides VGSCs?
A2: Yes, in addition to its effects on VGSCs, this compound has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []
Q3: Does this compound demonstrate selectivity for specific states of the VGSC?
A3: Research suggests that ESL and this compound interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]
Q4: How does this compound's mechanism differ from older generation dibenzazepines like carbamazepine?
A4: While both this compound and carbamazepine target VGSCs, this compound demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for this compound. []
Q5: What is the chemical structure of this compound acetate?
A5: this compound acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]
Q6: How is this compound acetate metabolized in the body?
A6: Following oral administration, this compound acetate undergoes rapid and extensive first-pass hydrolysis to this compound, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] this compound is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []
Q7: What is the primary route of elimination for this compound and its metabolites?
A7: this compound and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of this compound is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]
Q8: Does this compound acetate exhibit any clinically significant drug interactions?
A8: Yes, co-administration of this compound acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce this compound clearance, potentially requiring dosage adjustments. [] Conversely, this compound acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []
Q9: How does co-administration of carbamazepine affect this compound exposure?
A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases this compound clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []
Q10: What is the clinical efficacy of this compound acetate in treating epilepsy?
A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]
Q11: Have there been studies investigating the efficacy of this compound acetate in specific patient populations, such as those with newly diagnosed epilepsy?
A11: Yes, a prospective, multicenter study investigated this compound acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found this compound monotherapy to be effective and safe in this population. []
Q12: What is the general safety and tolerability profile of this compound acetate?
A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]
Q13: Is there a risk of hyponatremia associated with this compound acetate use?
A13: While this compound acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []
Q14: What formulations of this compound acetate are currently available?
A14: this compound acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []
Q15: Can this compound acetate tablets be crushed for administration?
A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect this compound bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []
Q16: Are there any ongoing research efforts investigating potential alternative applications for this compound acetate?
A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.